molecular formula C13H19O4P B12576072 Diethyl [1-(benzyloxy)ethenyl]phosphonate CAS No. 618892-46-9

Diethyl [1-(benzyloxy)ethenyl]phosphonate

Cat. No.: B12576072
CAS No.: 618892-46-9
M. Wt: 270.26 g/mol
InChI Key: QMDOQQFEUYRPOF-UHFFFAOYSA-N
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Description

Diethyl [1-(benzyloxy)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C13H19O4P. This compound is characterized by the presence of a phosphonate group attached to a benzyloxyethenyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [1-(benzyloxy)ethenyl]phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .

Industrial Production Methods

Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yields and efficiency, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(benzyloxy)ethenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl [1-(benzyloxy)ethenyl]phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity . The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [1-(benzyloxy)ethenyl]phosphonate is unique due to its benzyloxyethenyl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other phosphonates may not be as effective .

Properties

CAS No.

618892-46-9

Molecular Formula

C13H19O4P

Molecular Weight

270.26 g/mol

IUPAC Name

1-diethoxyphosphorylethenoxymethylbenzene

InChI

InChI=1S/C13H19O4P/c1-4-16-18(14,17-5-2)12(3)15-11-13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3

InChI Key

QMDOQQFEUYRPOF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)OCC1=CC=CC=C1)OCC

Origin of Product

United States

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